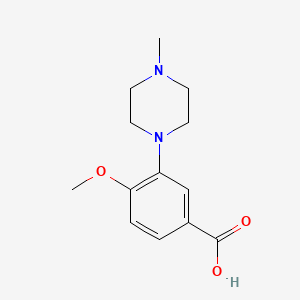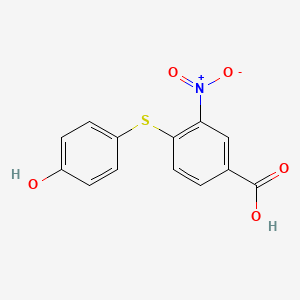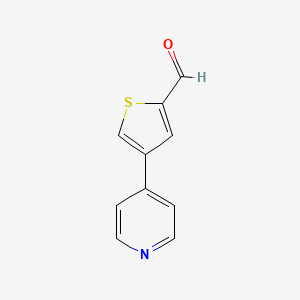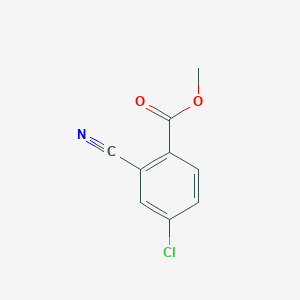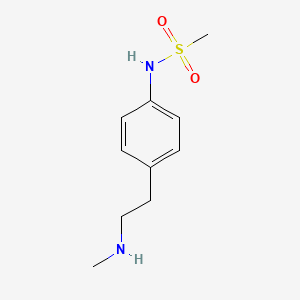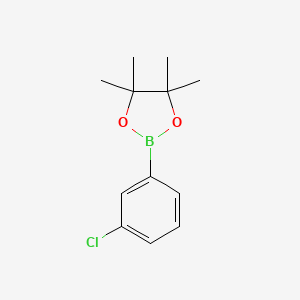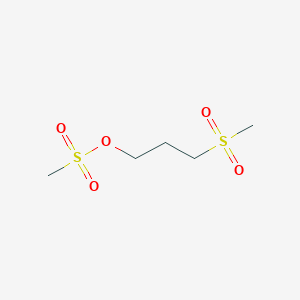
3-(Methylsulfonyl)propyl methanesulfonate
Descripción general
Descripción
“3-(Methylsulfonyl)propyl methanesulfonate” is a chemical compound with the CAS Number: 357913-53-2 . It has a molecular weight of 216.28 and its IUPAC name is 3-(methylsulfonyl)propyl methanesulfonate . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “3-(Methylsulfonyl)propyl methanesulfonate” is 1S/C5H12O5S2/c1-11(6,7)5-3-4-10-12(2,8)9/h3-5H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-(Methylsulfonyl)propyl methanesulfonate” is a solid compound . It should be stored in a dry room at normal temperature .Aplicaciones Científicas De Investigación
Structural and Vibrational Properties Analysis
A study focused on the structural and vibrational properties of a related compound, 2-chloroethyl(methylsulfonyl)methanesulfonate, using X-ray diffraction and theoretical methodologies. This research explored the molecular structure and interactions, supplemented by quantum chemical calculations and vibrational spectroscopy analysis (Galván et al., 2018).
Antineoplastic Evaluation
Research into α-substituted alkanesulfonates, including analogues of 2-chloroethyl(methylsulfonyl)methanesulfonate (a close relative of 3-(Methylsulfonyl)propyl methanesulfonate), revealed their potential in anticancer activity. These compounds were tested against leukemia in mice, showing significant increases in lifespan and effectiveness in combating experimental neoplasia (Shealy & Krauth, 1993).
Chemical Kinetics and Reaction Mechanism
The elimination kinetics of 3-(methoxycarbonyl)propyl methanesulfonate were studied, providing insights into the reaction mechanisms of similar compounds. This research contributes to understanding the behavior of methanesulfonates under various conditions, including temperature and pressure ranges (Chuchani & Dominguez, 1993).
Microbial Metabolism
A study on the microbial metabolism of methanesulfonic acid, a key intermediate in the biogeochemical cycling of sulfur, provides context for the biological interactions and environmental impact of related methanesulfonates. This research offers insights into how these compounds are used by bacteria as a sulfur source for growth (Kelly & Murrell, 1999).
Hydrolysis Studies
Research into the selective hydrolysis of methanesulfonate esters, including studies on various ester compounds, sheds light on the chemical behavior and potential applications of similar methanesulfonates in various chemical processes (Chan, Cox, & Sinclair, 2008).
Atmospheric Chemistry
The study of dimethyl sulfide oxidation, leading to the formation of methanesulfonic acid, provides an understanding of the atmospheric reactions and relevance of similar sulfur-containing compounds. This research is crucial for comprehending the environmental impact and behavior of methanesulfonates in the atmosphere (Mardyukov & Schreiner, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
3-methylsulfonylpropyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O5S2/c1-11(6,7)5-3-4-10-12(2,8)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQGPGKJLOOSFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437530 | |
| Record name | 3-(methylsulfonyl)propyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonyl)propyl methanesulfonate | |
CAS RN |
357913-53-2 | |
| Record name | 3-(methylsulfonyl)propyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl N-[2-[2-[2-[(4-sulfamoylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B1365037.png)
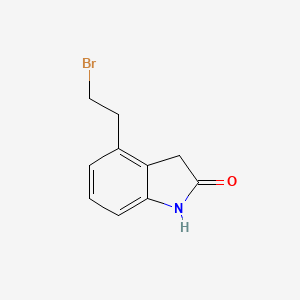
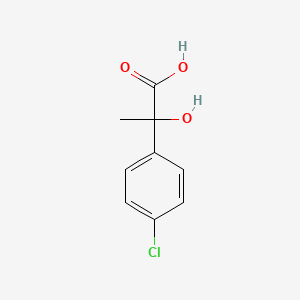
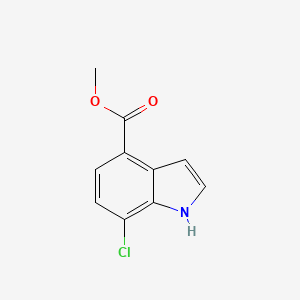
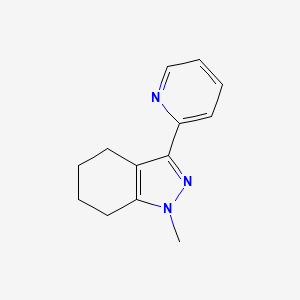
![(S)-2-(7,10-dioxo-6,9-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B1365048.png)
